molecular formula C12H16Cl2N2O B14781071 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide

2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide

Cat. No.: B14781071
M. Wt: 275.17 g/mol
InChI Key: HIUYPLOBHHPIHS-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that includes an amino group, a dichlorobenzyl moiety, and an ethylpropanamide backbone, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-1-propanol, 2,3-dichlorobenzyl chloride, and ethylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorobenzyl moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can introduce various functional groups onto the dichlorobenzyl ring.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of chiral compounds on biological systems, including enzyme interactions and receptor binding.

    Industrial Applications: The compound may find use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.

    2-Amino-N-(2,3-dichlorobenzyl)-N-methylpropanamide: A similar compound with a methyl group instead of an ethyl group, which can affect its chemical and biological properties.

    2-Amino-N-(2,3-dichlorobenzyl)-N-isopropylpropanamide: Another analog with an isopropyl group, which may have different steric and electronic effects.

Uniqueness

(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide is unique due to its specific chiral configuration and the presence of both dichlorobenzyl and ethylpropanamide moieties. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide

InChI

InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-5-4-6-10(13)11(9)14/h4-6,8H,3,7,15H2,1-2H3

InChI Key

HIUYPLOBHHPIHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C(C)N

Origin of Product

United States

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